molecular formula C8H9N5 B3153807 3-(1H-Tetrazol-5-yl)benzylamine CAS No. 765877-97-2

3-(1H-Tetrazol-5-yl)benzylamine

Cat. No. B3153807
CAS RN: 765877-97-2
M. Wt: 175.19 g/mol
InChI Key: CRCMTYUJTYRWAX-UHFFFAOYSA-N
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Description

3-(1H-Tetrazol-5-yl)benzylamine (CAS# 765877-97-2) is a useful research chemical . It has a molecular weight of 175.19 and a molecular formula of C8H9N5 . The compound is also known as [3-(2H-tetrazol-5-yl)phenyl]methanamine .


Synthesis Analysis

The synthesis of 1H-Tetrazole compounds can be achieved in good yields from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb(OTf)3 . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts . Treatment of organic nitriles with NaN3 in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst enables an advantageous synthesis of 5-substituted 1H-tetrazoles .


Molecular Structure Analysis

The molecular structure of 3-(1H-Tetrazol-5-yl)benzylamine includes a benzylamine group attached to a tetrazole ring . The InChI key for this compound is CRCMTYUJTYRWAX-UHFFFAOYSA-N .


Chemical Reactions Analysis

Tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with active metals to produce new compounds that are explosive to shocks .


Physical And Chemical Properties Analysis

3-(1H-Tetrazol-5-yl)benzylamine has a boiling point of 413.3 ℃ at 760 mmHg and a density of 1.32 g/cm3 . It also has a LogP value of 1.02570 .

Scientific Research Applications

Catalysis and Synthesis

Tetrazoles serve as catalysts in various synthetic processes. For instance, they are employed in the synthesis of phosphonates .

Energetic Materials

Recent research has explored tetrazoles as energetic materials. Specifically, 3-(1H-Tetrazol-5-yl)benzylamine and related compounds have been investigated for their potential use as high-energy density materials (HEDMs) in combustion promoters .

Molecular Docking and Drug Discovery

Molecular docking, a computational technique, plays a crucial role in drug discovery. Tetrazoles, including 3-(1H-Tetrazol-5-yl)benzylamine, are valuable tools in this field .

Platform for Virtual Screening

Researchers use tetrazoles as a platform for virtual screening of potential drug candidates. Their diverse chemical properties make them suitable for exploring new compounds.

Safety and Hazards

This compound is considered hazardous and can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

Tetrazole derivatives have shown enhanced biological activities when used as antiviral, antibacterial, and antifungal agents . They have also been used as promoters in the synthesis of oligonucleotides . Therefore, 3-(1H-Tetrazol-5-yl)benzylamine and other tetrazole derivatives could be further explored in future works .

properties

IUPAC Name

[3-(2H-tetrazol-5-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c9-5-6-2-1-3-7(4-6)8-10-12-13-11-8/h1-4H,5,9H2,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCMTYUJTYRWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NNN=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

765877-97-2
Record name 1-[3-(1H-Tetrazol-5-yl)phenyl]methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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